Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
CAS No.: 30740-96-6
Cat. No.: VC3809319
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30740-96-6 |
|---|---|
| Molecular Formula | C13H18ClNO4 |
| Molecular Weight | 287.74 g/mol |
| IUPAC Name | methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO4.ClH/c1-16-11-5-8-4-10(13(15)18-3)14-7-9(8)6-12(11)17-2;/h5-6,10,14H,4,7H2,1-3H3;1H |
| Standard InChI Key | ZSBSOZGGWBVSAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl |
| Canonical SMILES | COC1=C(C=C2CNC(CC2=C1)C(=O)OC)OC.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₃H₁₈ClNO₄ and a molecular weight of 287.74 g/mol . Its IUPAC name is methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, reflecting a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a methyl ester at position 3, and a hydrochloride salt (Figure 1) .
Key Structural Features:
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Tetrahydroisoquinoline backbone: Confers rigidity and planar aromaticity.
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Methoxy groups: Enhance lipid solubility and influence receptor binding.
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Methyl ester: Improves bioavailability and metabolic stability.
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Hydrochloride salt: Increases aqueous solubility for pharmacological studies .
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | Not reported (analogs: 117–119°C) | |
| Density | 1.034±0.06 g/cm³ | |
| Solubility | Chloroform, Ethanol | |
| Storage Conditions | -20°C, hygroscopic |
Synthesis and Structural Modification
Synthetic Routes
The compound is synthesized via Pomeranz–Fritsch–Bobbitt cyclization, a classic method for tetrahydroisoquinolines. Key steps include:
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Amide formation: Homoveratrylamine reacts with lactic acid to form an intermediate amide .
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Cyclization: Treatment with POCl₃ and NaBH₄ induces ring closure .
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Salt formation: Hydrochloride salt preparation to enhance stability .
Stereochemical Considerations
X-ray crystallography reveals that racemic lactic acid yields enantiomers (RR and SS) packed in a single crystal . The R configuration at position 1 is critical for interactions with ABC transporters like P-glycoprotein (P-gp) .
Pharmacological Activity
Multidrug Resistance (MDR) Reversal
The compound inhibits P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter overexpressed in cancer cells .
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Mechanism: Competes with chemotherapeutic agents (e.g., doxorubicin) for P-gp binding, restoring drug sensitivity .
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Selectivity: Demonstrates 10-fold higher affinity for P-gp over MRP1 or BCRP transporters .
Anticancer Activity
In dimethylhydrazine (DMH)-induced colorectal cancer (CRC) models:
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Dose-dependent inhibition: 25 mg/kg reduces tumor volume by 62% .
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Pathway modulation: Suppresses IL-6/JAK2/STAT3 signaling, downregulating oncogenic proteins (p-JAK2: ↓58%, p-STAT3: ↓64%) .
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Metabolomic effects: Restores perturbed serum metabolites (e.g., lactate, glucose) via ¹H NMR profiling .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.21 (m, 1H, CH), 7.12 (s, 1H, ArH) .
X-ray Crystallography
Crystal packing (space group P2₁2₁2₁) confirms the R configuration at position 1 and intramolecular H-bonding between the ester carbonyl and adjacent NH group .
Applications and Industrial Relevance
Research Applications
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MDR reversal studies: Used as a reference compound to evaluate P-gp inhibitors .
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Cancer biology: Models IL-6/JAK2/STAT3 pathway inhibition in CRC .
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Neuropharmacology: Scaffold for MAO-A inhibitor development .
Comparative Analysis with Analogues
| Compound | Key Differences | Activity Profile |
|---|---|---|
| 6,7-Dimethoxy-1-methyl-THIQ | Lacks ester group | MAO-A selectivity (IC₅₀: 1.5 µM) |
| Methyl 6,7-dimethoxy-THIQ-1-carboxylate | Ester at position 1 | Reduced P-gp affinity |
Future Directions
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